molecular formula C16H16O3 B11160460 5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one

5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11160460
M. Wt: 256.30 g/mol
InChI Key: JKSCCNYNBSJENL-UHFFFAOYSA-N
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Description

5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with the molecular formula C16H16O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furochromene ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern on the furochromene ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

5-ethyl-2,3,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C16H16O3/c1-5-11-6-14(17)19-16-9(3)15-12(7-13(11)16)8(2)10(4)18-15/h6-7H,5H2,1-4H3

InChI Key

JKSCCNYNBSJENL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2C)C)C

Origin of Product

United States

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